Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group at position 5, a methylsulfanyl group at position 3, a phenyl group at position 1, and a carboxylate ester group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylisoxazole with aromatic aldehydes and pyruvic acid derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine or sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Acylated or sulfonylated derivatives
Scientific Research Applications
Methyl 5-amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity through π-π interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methylisoxazole: Shares the amino and methyl groups but differs in the ring structure.
1-phenyl-3-methyl-5-amino-1H-pyrazole-4-carboxylate: Similar structure but lacks the methylsulfanyl group.
Uniqueness
Methyl 5-amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This group can participate in specific interactions that are not possible with other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H13N3O2S |
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Molecular Weight |
263.32g/mol |
IUPAC Name |
methyl 5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O2S/c1-17-12(16)9-10(13)15(14-11(9)18-2)8-6-4-3-5-7-8/h3-7H,13H2,1-2H3 |
InChI Key |
DQHZXZGDQCGHBF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N(N=C1SC)C2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1SC)C2=CC=CC=C2)N |
Origin of Product |
United States |
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